Ethyl 3-hydroxyquinoline-6-carboxylate
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Overview
Description
Ethyl 3-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 3-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-hydroxyquinoline-3-carboxylate
- Quinoline-6-carboxylic acid
- 3-Hydroxyquinoline
Uniqueness
Ethyl 3-hydroxyquinoline-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Ethyl 3-hydroxyquinoline-6-carboxylate is a compound belonging to the hydroxyquinoline class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
This compound can be synthesized using various methods involving the condensation of appropriate quinoline derivatives with ethyl esters. The compound features a hydroxyl group at the 3-position and a carboxylate at the 6-position, contributing to its unique biological profile.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds within the hydroxyquinoline family can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
2. Anticancer Properties
The anticancer potential of this compound has been substantiated through in vitro studies. Compounds in this class have demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (oral cancer). The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
3. Antiviral Activity
Recent studies have suggested that derivatives of hydroxyquinoline can inhibit viral replication. This compound may possess similar properties, particularly against RNA viruses like influenza and coronaviruses, although further research is needed to confirm these effects .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for pathogen survival and proliferation.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation .
- Apoptosis Induction : By increasing ROS levels, it triggers apoptotic pathways in malignant cells .
Study on Anticancer Activity
A study conducted on this compound demonstrated its efficacy in reducing cell viability in MCF-7 cells with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment, confirming its role as a potential anticancer agent .
Antimicrobial Efficacy
In another investigation, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its strong antimicrobial properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
This compound | Hydroxyl at C3, Carboxylate at C6 | Strong anticancer and antimicrobial properties |
Ethyl 4-Hydroxyquinoline-3-Carboxylate | Hydroxyl at C4, Carboxylate at C3 | Primarily antibacterial activity |
Ethyl 8-Methyl-4-Oxoquinoline-3-Carboxylate | Methyl at C8, Oxo at C4 | Notable antiviral activity |
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(14)7-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
ROZSIBIWBAHGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2C=C1)O |
Origin of Product |
United States |
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